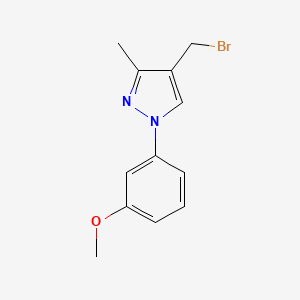![molecular formula C10H16BrNOS B13301128 4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13301128.png)
4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol is a chemical compound with the molecular formula C10H16BrNOS and a molecular weight of 278.21 g/mol . This compound contains a brominated thiophene ring, an amino group, and a pentanol chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol typically involves the reaction of 4-bromothiophene-2-carbaldehyde with an appropriate amine, followed by reduction and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-one.
Reduction: Formation of 4-{[(4-Thiophen-2-yl)methyl]amino}pentan-1-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds, stabilizing the compound’s binding to its target . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{[(4-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a pentanol chain.
2-(((4-Bromothiophen-2-yl)methyl)amino)-4-methylpentan-1-ol: Contains a methyl group on the pentanol chain.
Uniqueness
4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H16BrNOS |
|---|---|
Molecular Weight |
278.21 g/mol |
IUPAC Name |
4-[(4-bromothiophen-2-yl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C10H16BrNOS/c1-8(3-2-4-13)12-6-10-5-9(11)7-14-10/h5,7-8,12-13H,2-4,6H2,1H3 |
InChI Key |
YWJGTMIMTWUXBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NCC1=CC(=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methylpentyl)[(2-methylphenyl)methyl]amine](/img/structure/B13301049.png)
![2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13301051.png)
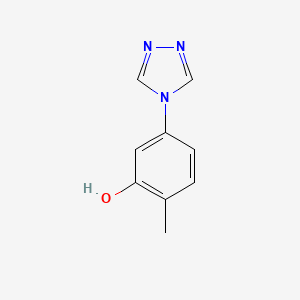
![(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13301088.png)
![1-(Chloromethyl)spiro[4.5]decane](/img/structure/B13301095.png)
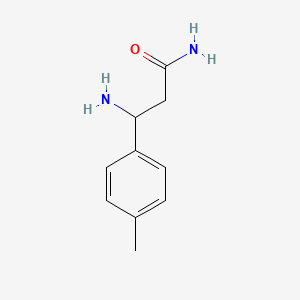
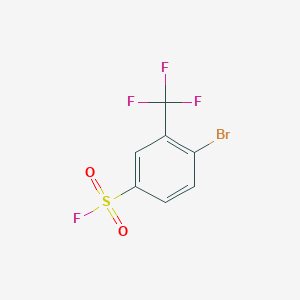
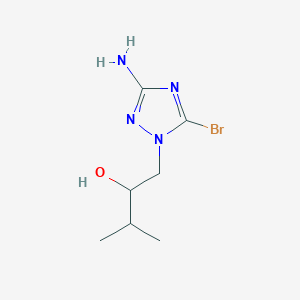
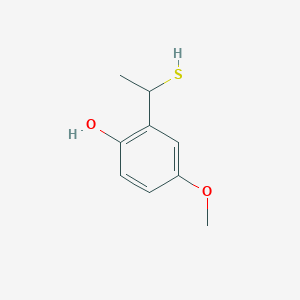
![2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B13301110.png)
![3-[(2,5-Dimethylphenyl)methoxy]azetidine](/img/structure/B13301113.png)

![2-[(2-Ethylbutyl)amino]cyclohexan-1-ol](/img/structure/B13301137.png)
